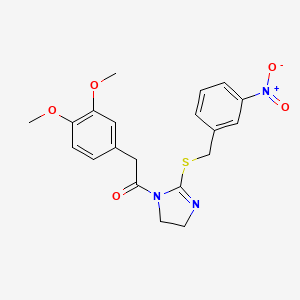

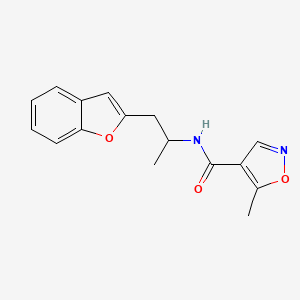

![molecular formula C7H5N3O2 B2531696 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1251111-24-6](/img/structure/B2531696.png)

1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that exhibits two possible tautomeric forms, the 1H- and 2H-isomers. This compound is part of a larger group of pyrazolo[3,4-b]pyridines, which have been extensively studied due to their diverse biomedical applications. Over 300,000 such compounds have been described, with significant interest from both academic and patent literature .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods, starting from either a preformed pyrazole or pyridine. For instance, 1H-pyrazole-3-carboxylic acid can be converted into its corresponding amide derivatives via reaction with N-nucleophiles, such as 2,3-diaminopyridine, or into ester derivatives through reaction with alcohols . Additionally, pyrazolo[3,4-b]quinolinones have been synthesized using a green chemistry approach with pyridine-2-carboxylic acid as a catalyst, demonstrating the versatility and efficiency of these synthetic methods .

Molecular Structure Analysis

The molecular structures of the synthesized 1H-pyrazolo[3,4-b]pyridine derivatives are confirmed using spectroscopic methods such as 13C NMR, 1H NMR, and IR spectroscopy. These compounds exhibit a variety of substituents at positions N1, C3, C4, C5, and C6, which contribute to their diverse chemical properties and potential biological activities .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridine derivatives undergo various functionalization and cyclization reactions. For example, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid can react with 2,3-diaminopyridine to form different products depending on the reaction conditions, such as the presence of a base and the reaction time . Furthermore, cyclization reactions with phenylhydrazine or hydrazine hydrate can lead to the formation of pyrazolo[3,4-d]pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives are influenced by the nature and position of substituents on the heterocyclic ring. For instance, structural development studies have shown that the steric bulkiness of the substituent, the position of the distal hydrophobic tail, and the distance between the tail and the acidic head part are crucial for the agonistic activity of these compounds on human peroxisome proliferator-activated receptor alpha (hPPARα) . Additionally, some derivatives have demonstrated good antibacterial activities, highlighting their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Agonistic Activity on Human Peroxisome Proliferator-Activated Receptor Alpha (hPPARα)

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrate agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). These derivatives have been studied for their structure-activity relationships (SAR), revealing the importance of steric bulkiness and the position of hydrophobic tail and acidic head parts for hPPARα agonistic activity. A specific compound, identified as 10f, was effective in reducing elevated plasma triglyceride levels in a rat model, similar to the effects of fenofibrate (H. Miyachi et al., 2019).

Vibrational Spectra and Structural Investigations

The vibrational spectra (FT-IR and FT-Raman) and structures of various derivatives of 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid have been extensively studied. These investigations, combined with normal coordinate analysis, provide a comprehensive understanding of the structural characteristics of these compounds. For example, the study of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (PYRPCA) and its derivatives demonstrated the presence of different tautomeric forms, stabilized by intramolecular hydrogen bonding (Khaled Bahgat et al., 2009).

Biomedical Applications

1H-pyrazolo[3,4-b]pyridines have been identified for their potential in biomedical applications. This group of compounds, featuring over 300,000 described structures, has been included in more than 5500 references, including 2400 patents. Their biomedical relevance is primarily due to their diverse substituents and various synthetic methods (Ana Donaire-Arias et al., 2022).

Antibacterial Screening

Certain derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and screened for antibacterial properties. Some of these compounds have shown effective antibacterial activity, making them potentially useful in medicinal chemistry (T. Maqbool et al., 2014).

Synthesis of New Pyrazolo[3,4-b]pyridine Products

Efficient synthesis methods for novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed. For instance, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid has resulted in good to excellent yields of new N-fused heterocyclic products (Aseyeh Ghaedi et al., 2015).

Antiviral Activity

Some derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have demonstrated antiviral activity against viruses such as Herpes simplex, Mayaro, and Vesicular stomatitis. This indicates the potential for these compounds in antiviral drug development (A. Bernardino et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has been identified as a potent inhibitor of the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .

Mode of Action

The compound interacts with its target, NAMPT, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the reduction of NAD+ biosynthesis, which can lead to decreased cellular metabolism and energy production .

Biochemical Pathways

The inhibition of NAMPT affects the NAD+ biosynthesis pathway, leading to a decrease in the levels of NAD+. This can have downstream effects on various cellular processes that rely on NAD+, including cellular metabolism, DNA repair, and cell signaling .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cellular metabolism due to decreased NAD+ levels . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have high metabolic demands .

Eigenschaften

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,11,12)(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBHAVOFBLUPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

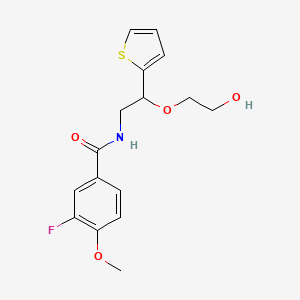

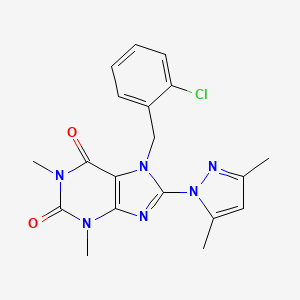

![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)

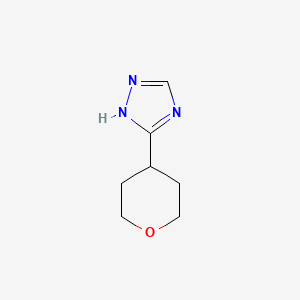

![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)

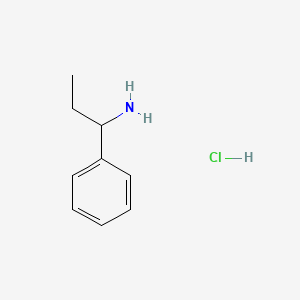

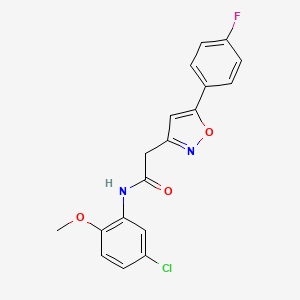

![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)

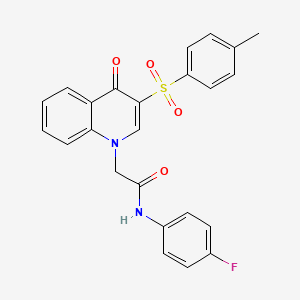

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)